molecular formula C18H18FNO4 B6412462 5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid CAS No. 1261907-28-1

5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid

Cat. No.: B6412462
CAS No.: 1261907-28-1
M. Wt: 331.3 g/mol
InChI Key: FJNOICOROGTSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid is an organic compound that features a fluorinated benzoic acid core with a tert-butoxycarbonyl (BOC) protected amino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid typically involves multiple steps:

    Nitration and Reduction: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the desired position on the phenyl ring. This is followed by reduction to convert the nitro group to an amino group.

    BOC Protection: The amino group is then protected using di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine. This step forms the BOC-protected amine.

    Coupling Reaction: The BOC-protected amine is coupled with 2-fluorobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors for nitration and reduction steps, and automated systems for BOC protection and coupling reactions to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzoic acid core can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC protecting group.

    Coupling: Carbodiimides like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amide bond formation.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

    Deprotection: The major product is the free amine derivative.

    Coupling: Amide derivatives are formed when coupled with amines.

Scientific Research Applications

5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of fluorinated drugs.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Bioconjugation: The compound can be used to modify biomolecules for research in biochemistry and molecular biology.

    Material Science: It is explored for the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid depends on its application:

    In Medicinal Chemistry: The fluorine atom can enhance the metabolic stability and bioavailability of drug molecules. The BOC-protected amine can be deprotected to reveal the active amine group, which can interact with biological targets.

    In Organic Synthesis: The compound acts as a versatile intermediate, participating in various reactions to form desired products.

Comparison with Similar Compounds

Similar Compounds

    5-(3-CBZ-Aminophenyl)-2-fluorobenzoic acid: Similar structure but with a benzyl carbamate (CBZ) protecting group instead of BOC.

    5-(3-FMOC-Aminophenyl)-2-fluorobenzoic acid: Features a fluorenylmethyloxycarbonyl (FMOC) protecting group.

Uniqueness

    BOC Protection: The BOC group offers ease of removal under mild acidic conditions, making it a preferred choice for temporary protection of amines.

    Fluorine Substitution: The presence of fluorine enhances the compound’s stability and potential biological activity compared to non-fluorinated analogs.

Properties

IUPAC Name

2-fluoro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-15(19)14(10-12)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNOICOROGTSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.